Dextrose

Vue d'ensemble

Description

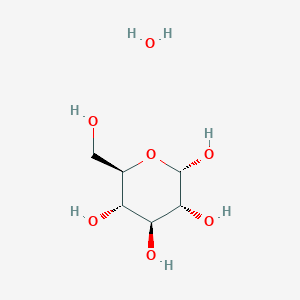

Alpha-D-Glucopyranose Monohydrate is the monohydrate form of the alpha isoform of D-glucopyranose, a synthetic simple monosaccharide that is used as an energy source. D- glucopyranose is oxidized in various tissues under either aerobic or anaerobic conditions through glycolysis; the oxidation reaction produces carbon dioxide, water, and ATP.

Applications De Recherche Scientifique

Biomedical Research and Precision Nutrition : Dextrose is significant in biomedical research, especially in understanding how the human body metabolizes nutrients and their impact on health and disease. This research contributes to precision medicine and nutrition (Jay et al., 2018).

Pharmaceutical Industry : In the pharmaceutical industry, this compound is used both as an active ingredient in solutions and an inactive ingredient in tablets and capsules. Advanced spectroscopic methods have been developed for the identification of this compound in pharmaceuticals (Srivastava et al., 2016).

Medical Treatment : this compound gel is used to treat neonatal hypoglycemia. It has been found effective in reversing hypoglycemia in newborns at risk, indicating its potential as a first-line treatment for this condition (Harris et al., 2013).

Diagnostics : this compound tolerance tests have been used in the diagnosis of various conditions like diabetes mellitus, pituitary, and thyroid dysfunctions (Sweeney, 1927).

Chronic Musculoskeletal Pain : this compound prolotherapy shows promise in treating chronic musculoskeletal pain, particularly in conditions like osteoarthritis, spinal/pelvic pain, and certain types of tendinopathies (Hauser et al., 2016).

Interventional Pain Management : During the COVID-19 pandemic, alternatives to steroids for chronic pain management were explored, with this compound water being considered for its potential efficacy and safety in this context (Gharaei & Diwan, 2020).

Hyperkalaemia Management : In treating hyperkalaemia, this compound is administered along with insulin. Research indicates the variability of blood glucose reduction and the common occurrence of hypoglycemia in this treatment, highlighting the need for careful monitoring (Aljabri et al., 2019).

Pediatric Medicine : this compound has been used intraperitoneally in infants and young children for various medical conditions, showing its adaptability in pediatric treatments (Grulee & Sanford, 1928).

Long-term Effects of this compound Treatment : Research on the long-term effects of this compound gel treatment on hypoglycemia in newborns shows no significant impact on neurosensory impairment at 4.5 years, suggesting its safety for neonatal use (Harris et al., 2022).

Sulfonylurea-Induced Hypoglycemia : this compound, in combination with other treatments like octreotide, has been studied for its effectiveness in treating hypoglycemia induced by sulfonylurea overdose (Gul et al., 2006).

Nutrition via Total Parenteral Nutrition : this compound is a major energy source in total parenteral nutrition (TPN), especially for critically ill patients. It's essential in preventing starvation in patients with intestinal failure, though it requires careful monitoring due to potential complications (McCowen, 2012).

Mécanisme D'action

Target of Action

Alpha-D-Glucose monohydrate, also known as Dextrose, is a simple sugar that serves as the primary energy source for the body. It targets all tissues in the body, supplying them with the necessary energy for various metabolic processes .

Mode of Action

This compound interacts with its targets by entering the cells through glucose transporters. Once inside the cell, it undergoes a series of metabolic reactions called glycolysis, during which it is broken down to produce energy molecules ATP and NADH . This energy is then used for various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is glycolysis, a process that breaks down glucose to produce energy. It also plays a role in the tricarboxylic acid (TCA) cycle, a series of reactions vital for oxygen-dependent energy derivation . Furthermore, this compound can act as a precursor to generate other biomolecules such as vitamin C .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion or injection, this compound is rapidly absorbed into the bloodstream. It is then distributed throughout the body, where it is metabolized primarily in the liver via glycolysis and the TCA cycle. The end products of these metabolic processes are then excreted from the body .

Result of Action

The primary result of this compound’s action is the production of energy in the form of ATP and NADH. This energy is essential for various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. Additionally, the metabolism of this compound results in the production of heat, which helps maintain the body’s temperature .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of insulin, a hormone that regulates blood glucose levels, can enhance the uptake of this compound by cells. On the other hand, factors such as stress or illness can increase the body’s demand for glucose, thereby affecting its action. Furthermore, the stability of this compound can be affected by factors such as temperature and pH .

Safety and Hazards

The risks associated with eating dextrose are the same as those of any sugars. Excessive consumption of this compound can have several short- and long-term effects. Weight gain, heart disease, diabetes, and kidney disease are some of the risks associated with excessive consumption of this compound .

Orientations Futures

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.H2O/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-11H,1H2;1H2/t2-,3-,4+,5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNSWKAZFASRNG-WNFIKIDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30881263 | |

| Record name | alpha-D-Glucose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14431-43-7 | |

| Record name | α-D-Glucose monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14431-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dextrose [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014431437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Glucose monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30881263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-D-Glucopyranose, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-D-GLUCOPYRANOSE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L3WC4P6GF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can oral dextrose provide pain relief in neonates undergoing painful procedures?

A1: Studies suggest that oral this compound administration can effectively reduce pain scores and crying time in neonates undergoing venipuncture. [, ] This effect is thought to be related to the activation of sweet taste receptors, which can modulate pain perception.

Q2: How does adding this compound to parenteral nutrition affect oxidative stress in newborn guinea pigs?

A2: Despite containing peroxides that can induce oxidative stress, parenteral multivitamin solutions supplemented with this compound did not increase oxidative markers in the livers of newborn guinea pigs. [] This suggests a protective effect of the multivitamin components against the oxidative load. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound, also known as D-glucose, has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.

Q4: How does the presence of microorganisms affect the stability of this compound solutions?

A4: Microbial contamination can lead to significant degradation of this compound in solutions, with varying degradation rates depending on the type of microorganism. [] This degradation can be accompanied by changes in acidity and pH, highlighting the importance of maintaining strict aseptic procedures during the preparation and storage of this compound solutions. []

Q5: What factors influence the solubility and dissolution rate of this compound?

A5: The solubility and dissolution rate of this compound are influenced by factors like temperature, pH, and the presence of other solutes. This can impact its bioavailability and efficacy in different applications.

Q6: What is the impact of different culture media compositions on the growth and sporulation of fungi?

A6: The composition of culture media, including carbon and nitrogen sources, can significantly affect the growth, sporulation, and metabolite production of fungi. For example, potato this compound agar (PDA) often supports robust growth and sporulation in various fungal species. [, , , ]

Q7: Can food crop wastes be utilized for formulating culture media for fungi?

A7: Research indicates that food crop wastes, such as yam, sweet potato, carrot, and Irish potato peels, can be successfully incorporated into culture media to support the growth of soil fungi. [] This approach offers a sustainable alternative to conventional media while simultaneously addressing waste management concerns.

Q8: How does the choice of culture media affect the pathogenicity of entomopathogenic fungi like Metarhizium anisopliae?

A8: Studies have shown that the pathogenicity of M. anisopliae against insect pests can be influenced by the culture media used for its production. [] Specifically, conidia harvested from certain media, such as Sabouraud maltose yeast extract broth, potato this compound broth, and coconut water, exhibited higher pathogenicity compared to those from other media or blastospores. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)

![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)